molecular formula C27H26N4O5S B2659894 N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide CAS No. 899787-50-9

N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Cat. No.: B2659894
CAS No.: 899787-50-9
M. Wt: 518.59
InChI Key: KKHJLRMMXOOBRF-UHFFFAOYSA-N
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Description

N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a complex organic compound that features a quinazolinone core, a benzylthioethyl group, and a nitrobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Nitrobenzyl Group: This step involves the nitration of benzyl chloride to form 3-nitrobenzyl chloride, which is then reacted with the quinazolinone intermediate.

    Attachment of the Benzylthioethyl Group: This involves the reaction of benzyl mercaptan with an appropriate ethyl halide to form the benzylthioethyl intermediate, which is then coupled with the quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The benzylthioethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(benzylthio)ethyl)-3-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide: Similar structure but with a different position of the nitro group.

    N-(2-(benzylthio)ethyl)-3-(1-(3-aminobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The unique combination of the quinazolinone core, benzylthioethyl group, and nitrobenzyl moiety in N-(2-(benzylthio)ethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide provides it with distinct chemical and biological properties that can be leveraged in various applications.

Properties

CAS No.

899787-50-9

Molecular Formula

C27H26N4O5S

Molecular Weight

518.59

IUPAC Name

N-(2-benzylsulfanylethyl)-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C27H26N4O5S/c32-25(28-14-16-37-19-20-7-2-1-3-8-20)13-15-29-26(33)23-11-4-5-12-24(23)30(27(29)34)18-21-9-6-10-22(17-21)31(35)36/h1-12,17H,13-16,18-19H2,(H,28,32)

InChI Key

KKHJLRMMXOOBRF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSCCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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